molecular formula C13H14N2 B15294866 4,4'-Methylenebis-benzene-2,6-d2-amine

4,4'-Methylenebis-benzene-2,6-d2-amine

Cat. No.: B15294866
M. Wt: 202.29 g/mol
InChI Key: YBRVSVVVWCFQMG-KDWZCNHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis-benzene-2,6-d2-amine typically involves the reaction of deuterated aniline derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of 4,4’-Methylenebis-benzene-2,6-d2-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the production of a high-quality product. The final compound is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis-benzene-2,6-d2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis-benzene-2,6-d2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis-benzene-2,6-d2-amine is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate quantification and tracing of compounds are essential .

Properties

Molecular Formula

C13H14N2

Molecular Weight

202.29 g/mol

IUPAC Name

4-[(4-amino-3,5-dideuteriophenyl)methyl]-2,6-dideuterioaniline

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i5D,6D,7D,8D

InChI Key

YBRVSVVVWCFQMG-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1N)[2H])CC2=CC(=C(C(=C2)[2H])N)[2H]

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N

Origin of Product

United States

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